1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone
Description
1-(4-Acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone is a synthetic organic compound featuring a 6-chloroindole moiety linked via an ethanone bridge to a 4-acetylpiperazine group. This structure combines the indole scaffold—a privileged structure in medicinal chemistry—with a substituted piperazine, a common pharmacophore in bioactive molecules.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(6-chloroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-12(21)18-6-8-19(9-7-18)16(22)11-20-5-4-13-2-3-14(17)10-15(13)20/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDRXPIOUMVZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Acetylation: The piperazine ring is acetylated using acetic anhydride or acetyl chloride.
Coupling Reaction: The final step involves coupling the chlorinated indole ring with the acetylated piperazine ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone exhibit promising anticancer properties. The indole structure is known for its role in various anticancer agents, and studies have shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Indole derivatives have been explored for their antimicrobial activities. The presence of the piperazine ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics or antifungal agents.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine are often studied for their anxiolytic and antidepressant properties. This compound could be investigated further for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including those related to 1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a mechanism of action that warrants further exploration .
Research on Antimicrobial Effects
Another investigation published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of indole-based compounds against resistant strains of bacteria. The study found that certain modifications to the indole structure significantly increased activity against Gram-positive bacteria, which could be applicable to the target compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Derivatives with Piperazine/Piperidine Linkers
Key Observations :
- Indole Substitution: The 6-chloro group in the target compound contrasts with phenyl (), methyl (), or unsubstituted indoles (e.g., JWH series in ).
- Piperazine Modifications: Acetylpiperazine (target compound) improves metabolic stability compared to unsubstituted (e.g., ) or benzyl/benzhydryl-substituted piperazines ().
Tetrazole-Based Analogs
Key Observations :
- Core Heterocycle: Replacing indole with tetrazole () alters electronic properties and hydrogen-bonding capacity.
- Activity : Tetrazole derivatives exhibit antimicrobial activity (), whereas indole analogs (e.g., target compound) are more commonly associated with CNS or kinase targets ().
Chloroacetyl-Piperazine Derivatives
Key Observations :
- Synthetic Utility: Chloroacetyl intermediates () are critical for forming ethanone bridges. The target compound likely derives from similar methodologies, substituting indole for aryl groups.
- Substituent Effects : Pyrimidine () or phenyl () groups on piperazine modify steric bulk and π-π interactions, influencing target selectivity.
Physicochemical and Pharmacokinetic Comparisons
Key Trends :
Biological Activity
1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone can be represented as follows:
This structure features a piperazine ring, an indole moiety, and an acetyl group, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives containing indole structures have shown promising results in inhibiting cancer cell proliferation. A study reported that certain indole derivatives had IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, including MCF-7 and HCT-116 .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Indole Derivative A | 0.48 | MCF-7 |
| Indole Derivative B | 0.78 | HCT-116 |
| Reference Compound (Prodigiosin) | 1.93 | MCF-7 |
| Reference Compound (Prodigiosin) | 2.84 | HCT-116 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has revealed that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis through the activation of caspase pathways .
Neuropharmacological Activity
Apart from anticancer properties, derivatives of piperazine have been studied for their neuropharmacological effects. They are known to modulate neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), which are crucial in treating mood disorders . The compound's structural features allow it to interact with serotonin receptors effectively.
Table 2: Neuropharmacological Activity
| Activity Type | Mechanism | Reference |
|---|---|---|
| Serotonin Reuptake Inhibition | Modulation of 5-HT levels | |
| Norepinephrine Reuptake Inhibition | Enhanced NE signaling |
Study on Anticancer Efficacy
A specific case study focused on the efficacy of a related compound in inducing apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers. Results indicated that treatment with the compound resulted in a significant decrease in cell viability (up to 80% inhibition at higher concentrations) and increased markers for apoptosis such as caspase activation .
Study on Serotonin Modulation
Another case study investigated the effects of similar piperazine derivatives on serotonin signaling pathways in animal models. The findings suggested that these compounds could effectively reduce anxiety-like behaviors, indicating their potential as therapeutic agents for anxiety disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
